![molecular formula C18H22F3N5O B6445360 N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 2549020-38-2](/img/structure/B6445360.png)
N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a trifluoromethyl group and a methoxy group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . This suggests a highly interconnected structure, which could have implications for its physical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties like melting point, boiling point, and density are not provided in the available resources for this compound, similar compounds have been reported to be white powders .Mechanism of Action
Target of Action
The primary target of this compound is BRD4 D1 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It plays a key role in cellular processes such as transcriptional regulation and cell cycle progression.
Mode of Action
The compound interacts with its target, BRD4 D1, by binding to it . The lead inhibitors DW34 and 26 have a BRD4 D1 Kd of 12 and 6.4 nM, respectively . This interaction can result in changes at the cellular level, such as the suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells .
Biochemical Pathways
The suppression of c-myc and downregulation of il-8 suggest that it may influence pathways related to cell growth and inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of c-Myc expression and the downregulation of IL-8 . These effects could potentially lead to changes in cell growth and inflammatory responses.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O/c1-25(15-9-14(3-6-22-15)18(19,20)21)11-13-4-7-26(8-5-13)16-10-17(27-2)24-12-23-16/h3,6,9-10,12-13H,4-5,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHUANDHIQRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=CC(=NC=N2)OC)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.